

A Comparative Guide to the Structure-Activity Relationship of Alkyl-Substituted Dinitrophenols

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Compound of Interest

Compound Name: 4-(2-Methylbutan-2-yl)-2,6-dinitrophenol

CAS No.: 4097-50-1

Cat. No.: B1594734

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Dinitrophenols

2,4-Dinitrophenol (DNP) and its derivatives are a fascinating and historically significant class of chemical compounds. Initially utilized in industrial applications such as the manufacturing of dyes and wood preservatives, DNP was famously—and perilously—used as a weight-loss drug in the 1930s.[1] Its profound effect on metabolic rate is a direct consequence of its primary biological activity: the uncoupling of oxidative phosphorylation.[2][3] This guide provides an in-depth technical comparison of alkyl-substituted dinitrophenols, exploring how modifications to their chemical structure influence their biological activity and toxicity. By understanding these structure-activity relationships (SAR), researchers can better appreciate the nuanced interplay between chemical properties and biological outcomes, a cornerstone of modern drug development and toxicology.

The Core Mechanism: Uncoupling Oxidative Phosphorylation

Dinitrophenols act as protonophores, disrupting the mitochondrial proton gradient that is essential for the synthesis of ATP.[2] In healthy mitochondria, the electron transport chain pumps protons from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP from ADP and inorganic phosphate. Dinitrophenols, being weakly acidic and lipophilic, can shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase. This "uncoupling" of electron transport from ATP synthesis leads to the dissipation of the proton gradient's energy as heat, a dramatic increase in metabolic rate, and a corresponding decrease in the efficiency of ATP production.

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} Caption: Mechanism of mitochondrial uncoupling by dinitrophenols.

Structure-Activity Relationship: A Comparative Analysis

The biological activity and toxicity of dinitrophenols are intricately linked to their physicochemical properties, which are in turn dictated by their chemical structure. Key factors influencing their efficacy as uncoupling agents include the position of the nitro groups, the nature of any alkyl substituents, and the compound's overall lipophilicity and acidity (pKa).

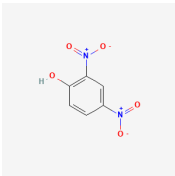
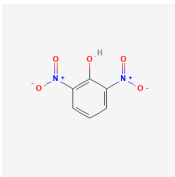
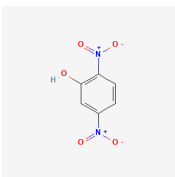
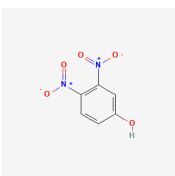
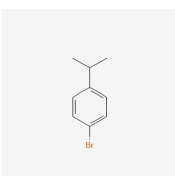
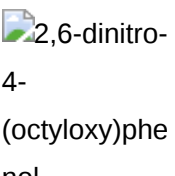
The Influence of Nitro Group Position

The positioning of the electron-withdrawing nitro groups on the phenol ring is critical for the protonophoric activity of dinitrophenols. The nitro groups increase the acidity of the phenolic hydroxyl group, facilitating its deprotonation in the mitochondrial intermembrane space. The resulting phenolate anion is stabilized by resonance, allowing it to diffuse back across the inner mitochondrial membrane.

The Role of Alkyl Substitution

The addition of alkyl groups to the dinitrophenol scaffold can significantly modulate its activity. The length, branching, and position of the alkyl substituent influence the compound's lipophilicity (logP), which affects its ability to partition into and traverse the mitochondrial membranes.

A study comparing 2,6-dinitrophenol with its 4-octoxy derivative provides a clear example of the impact of a long alkyl chain. The introduction of the C8-hydrocarbon chain via an ether linkage markedly increased the uncoupling activity, as evidenced by a significant decrease in the EC50 value.^[4] This suggests that increased lipophilicity enhances the compound's ability to interact with and transport protons across the mitochondrial membrane.

Compound	Structure	Uncoupling Activity (EC50) in isolated mouse liver mitochondria	Acute Toxicity (LD50, intraperitoneal, rat)	LogP	pKa
2,4-Dinitrophenol		~9.6 μM[4]	35 mg/kg[5]	1.54[6]	4.09
2,6-Dinitrophenol		136 μM[4]	38 mg/kg[5]	1.37[6]	3.71
2,5-Dinitrophenol		Does not stimulate oxygen consumption	150 mg/kg	1.75[6]	5.22
3,4-Dinitrophenol		Stimulates oxygen consumption	98 mg/kg	-	5.38
3,5-Dinitrophenol		-	45 mg/kg[5]	-	6.68
2,6-dinitro-4-(octyloxy)phenol	 2,6-dinitro-4-(octyloxy)phenol	3.7 μM[4]	Not available	-	-

Note: EC50 and LD50 values can vary depending on the experimental conditions and model system.

The data in the table highlights several key SAR trends:

- **Isomeric Effects:** The position of the nitro groups significantly impacts both uncoupling activity and toxicity. 2,4-DNP and 2,6-DNP are potent uncouplers, while 2,5-DNP is reported to not stimulate oxygen consumption.[7] The toxicity also varies among isomers, though not always in direct correlation with uncoupling potency.
- **Lipophilicity and Activity:** The enhanced activity of 2,6-dinitro-4-(octyloxy)phenol compared to 2,6-dinitrophenol strongly supports the hypothesis that increased lipophilicity, up to a certain point, enhances uncoupling potency.[4] The long alkyl chain likely facilitates the compound's interaction with the lipid bilayer of the inner mitochondrial membrane.
- **Acidity (pKa) and Proton Shuttling:** The pKa of the phenolic hydroxyl group is a critical determinant of a dinitrophenol's ability to act as a protonophore. The molecule must be able to be protonated in the more acidic intermembrane space and deprotonated in the more alkaline matrix.

Experimental Protocols

To provide a framework for the comparative analysis of alkyl-substituted dinitrophenols, we outline a standard experimental workflow for determining their uncoupling activity.

Measurement of Mitochondrial Oxygen Consumption

The gold-standard method for assessing mitochondrial uncoupling is the measurement of oxygen consumption in isolated mitochondria or intact cells. This is typically performed using a Clark-type electrode or a high-resolution respirometry system like the Seahorse XF Analyzer.

Objective: To determine the EC50 of a test compound for stimulating mitochondrial respiration in the absence of ATP synthesis.

Materials:

- Isolated mitochondria (e.g., from rat liver)
- Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, HEPES, EGTA, and fatty-acid-free BSA)

- Respiratory substrates (e.g., pyruvate, malate, succinate)
- ADP
- Oligomycin (ATP synthase inhibitor)
- Test compounds (alkyl-substituted dinitrophenols) dissolved in a suitable solvent (e.g., DMSO)
- High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

Step-by-Step Protocol for Isolated Mitochondria using a Clark-type electrode:

- Chamber Preparation: Calibrate the oxygen electrode and add 2 mL of pre-warmed (37°C) respiration buffer to the chamber.
- Baseline Respiration (State 2): Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to the chamber and allow the system to stabilize to obtain a baseline oxygen consumption rate.
- State 3 Respiration: Add a saturating amount of ADP (e.g., 1 mM) to stimulate ATP synthesis-coupled respiration.
- State 4 Respiration: After the ADP is consumed, the respiration rate will return to a slower, non-ADP-stimulated rate.
- Inhibition of ATP Synthase: Add oligomycin (e.g., 1 µg/mL) to inhibit ATP synthase, ensuring that any subsequent increase in oxygen consumption is due to uncoupling.
- Titration of Test Compound: Sequentially add increasing concentrations of the alkyl-substituted dinitrophenol to the chamber, allowing the respiration rate to stabilize after each addition.
- Maximal Uncoupled Respiration: Continue the titration until a maximal respiration rate is achieved and further additions of the compound do not increase oxygen consumption.
- Data Analysis: Plot the oxygen consumption rate against the concentration of the test compound. The EC50 is the concentration that elicits 50% of the maximal uncoupling effect.

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} Caption: Experimental workflow for determining uncoupling activity.

Conclusion and Future Directions

The structure-activity relationship of alkyl-substituted dinitrophenols is a classic example of how subtle changes in molecular architecture can lead to profound differences in biological activity. The available data clearly indicates that increasing the lipophilicity of the dinitrophenol molecule through the addition of an alkyl chain can significantly enhance its uncoupling potency. However, a comprehensive understanding of the SAR requires a more systematic investigation of a homologous series of alkyl-dinitrophenols, correlating their uncoupling activity and toxicity with their physicochemical properties. Such studies would be invaluable for the rational design of novel uncoupling agents with improved therapeutic indices for the potential treatment of metabolic diseases. The historical toxicity of DNP serves as a stark reminder of the narrow therapeutic window of such compounds, underscoring the critical need for a deep understanding of their SAR to guide future research in this area.[8]

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